8-Hydroxycarteolol
Übersicht
Beschreibung
8-Hydroxycarteolol is a metabolite of Carteolol . It is a beta blocker and is used in the treatment of conditions like intraocular hypertension and chronic open-angle glaucoma .
Synthesis Analysis
This compound is synthesized from Carteolol . The synthesis process involves the nitration of 8-hydroxy-3,4-dihydrocarbostyril with HNO3 in acetic acid-acetic anhydride .Molecular Structure Analysis
The molecular structure of this compound includes a total of 47 bonds. There are 23 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 secondary amine (aliphatic), 1 hydroxyl group, 1 aromatic hydroxyl .Chemical Reactions Analysis
This compound is a metabolite of Carteolol . The metabolic reaction of Carteolol to this compound is catalyzed by cytochrome P450, with CYP2D6 being the principal isoform of the enzyme involved in the catalytic reaction .Physical and Chemical Properties Analysis
This compound has a chemical formula of C16H24N2O4 . It has a water solubility of 0.217 mg/mL, a logP of 0.84, a pKa (Strongest Acidic) of 4.94, a pKa (Strongest Basic) of 9.47, a Hydrogen Acceptor Count of 6, a Hydrogen Donor Count of 4, a Polar Surface Area of 94.31 Å2, and a Rotatable Bond Count of 6 .Wissenschaftliche Forschungsanwendungen
Ocular Hypotensive Effect
8-Hydroxycarteolol, a main metabolite of carteolol, has demonstrated a significant ocular hypotensive effect. Studies conducted on rabbits and monkeys revealed that this compound effectively suppressed the rise in intraocular pressure induced by water-load. It was found to be more potent than carteolol in lowering intraocular pressure on an equimolar basis in both animal models (Sugiyama, Enya, & Kitazawa, 2005).
Antioxidant and Anti-Inflammatory Activities
8-Hydroxydaidzein (8-HD), a metabolite related to this compound, has been investigated for its antioxidant and anti-inflammatory activities. In studies involving activated macrophage-like RAW264.7 cells, 8-HD exhibited significant antioxidant effects and reduced the production of radical oxygen species. It also suppressed inflammatory mediator nitric oxide and diminished inflammatory gene expression by regulating the transcriptional activities of nuclear factor (NF)-κB and activator protein 1 (AP-1) (Eunji Kim et al., 2018).
Neuroprotective Properties
Novel tacrine-8-hydroxyquinoline hybrids, closely related to this compound, have been explored as potential multifunctional drugs for the treatment of Alzheimer's disease. These hybrids inhibit human acetyl- and butyrylcholinesterase and show better antioxidant properties compared to Trolox. They also display neuroprotective properties against mitochondrial free radicals, suggesting their potential application in neurodegenerative disorders (Fernández-Bachiller et al., 2010).
Biomarker for Parkinson's Disease Progression
8-Hydroxydeoxyguanosine (8-OHdG), another metabolite associated with this compound, has been used to evaluate oxidative stress. A study demonstrated that urinary 8-OHdG levels in patients with Parkinson's disease increased with the stage of the disease. This suggests that urinary 8-OHdG could serve as a useful biomarker for evaluating the progression of Parkinson's disease (Sato, Mizuno, & Hattori, 2005).
Supramolecular Chemistry Applications
8-Hydroxyquinoline, structurally similar to this compound, has found applications in supramolecular chemistry. It has been used to develop new supramolecular sensors, emitting devices, or self-assembled aggregates, demonstrating its versatility and potential in this field (Albrecht, Fiege, & Osetska, 2008).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5-[3-(tert-butylamino)-2-hydroxypropoxy]-8-hydroxy-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-16(2,3)17-8-10(19)9-22-13-6-5-12(20)15-11(13)4-7-14(21)18-15/h5-6,10,17,19-20H,4,7-9H2,1-3H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZJLAKRXHGVOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=C2CCC(=O)NC2=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50975219 | |
Record name | 5-[3-(tert-Butylamino)-2-hydroxypropoxy]-3,4-dihydroquinoline-2,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50975219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59826-22-1 | |
Record name | 8-Hydroxycarteolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59826-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Hydroxycarteolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059826221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-[3-(tert-Butylamino)-2-hydroxypropoxy]-3,4-dihydroquinoline-2,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50975219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.